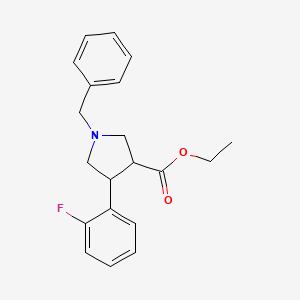

Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate

Descripción

Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate (CAS: 874990-49-5) is a pyrrolidine-based heterocyclic compound with the molecular formula C₂₀H₂₂FNO₂ and a molecular weight of 327.4 g/mol . It features a benzyl group at the 1-position, a 2-fluorophenyl substituent at the 4-position, and an ethyl ester at the 3-position. The compound is available in a trans-conformation, as confirmed by structural analyses . Key predicted physicochemical properties include:

This compound is marketed as a synthetic intermediate, likely for pharmaceuticals or agrochemicals, given its structural similarity to bioactive pyrrolidine derivatives .

Propiedades

Fórmula molecular |

C20H22FNO2 |

|---|---|

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C20H22FNO2/c1-2-24-20(23)18-14-22(12-15-8-4-3-5-9-15)13-17(18)16-10-6-7-11-19(16)21/h3-11,17-18H,2,12-14H2,1H3 |

Clave InChI |

UELURTVGDPLZQK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1CN(CC1C2=CC=CC=C2F)CC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxilato de etilo normalmente implica la construcción del anillo de pirrolidina seguida de la funcionalización con los grupos bencilo y fluorofenilo. Una ruta sintética común implica la reacción del ácido 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxílico con etanol en presencia de un agente deshidratante para formar el éster etílico . Los métodos de producción industrial pueden incluir la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para aumentar el rendimiento y la pureza.

Análisis De Reacciones Químicas

El 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

Sustitución: Las reacciones de sustitución nucleófila pueden tener lugar en las posiciones bencilo o fluorofenilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate is primarily investigated for its role as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for modifications that enhance pharmacological activity.

2. Ezetimibe Synthesis

One notable application is in the synthesis of Ezetimibe, a medication used to lower cholesterol levels. The compound serves as an intermediate in the preparation of various derivatives that exhibit cholesterol absorption inhibition properties, which are crucial for treating hyperlipidemia . The synthesis involves multiple steps, where this compound can be transformed into more complex structures with enhanced efficacy and selectivity.

Case Study 1: Cholesterol Absorption Inhibition

A study highlighted the synthesis of compounds related to this compound that demonstrated significant inhibition of intestinal cholesterol absorption. Researchers utilized this compound as a starting material to create analogs with improved bioavailability and potency against cholesterol absorption, leading to promising results in animal models .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationships of derivatives derived from this compound. By modifying functional groups around the pyrrolidine core, scientists have been able to identify specific modifications that enhance therapeutic effects while reducing side effects. This approach has led to the development of more effective drug candidates for cardiovascular diseases .

Summary of Findings

| Application | Details |

|---|---|

| Drug Development | Used as a precursor for synthesizing pharmaceuticals, particularly Ezetimibe. |

| Cholesterol Absorption | Demonstrated inhibition properties in studies related to hyperlipidemia treatment. |

| Structure-Activity Relationships | Identified modifications that enhance efficacy and reduce side effects in drug candidates. |

Mecanismo De Acción

El mecanismo de acción del 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas dependen del objetivo específico y del contexto en el que se utiliza el compuesto .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The 2-fluorophenyl group in the target compound distinguishes it from analogs with different aromatic or heterocyclic substituents. Below is a comparative analysis:

Table 1: Key Structural and Electronic Differences

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl substituent provides a moderate electron-withdrawing effect compared to the stronger trifluoromethyl or nitro groups. This influences reactivity in synthetic pathways and binding affinity in biological targets .

- Conformational Effects : In related fluorophenyl-containing heterocycles (e.g., dihydropyrimidines), the 2-fluorophenyl group adopts an axial position with a dihedral angle of ~70° relative to the central ring, stabilizing intramolecular hydrogen bonds . Similar puckering in pyrrolidine derivatives may affect pharmacophore alignment .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Solubility Trends |

|---|---|---|---|---|

| Target Compound (2-fluorophenyl) | 403.6 ± 45.0 | 1.166 ± 0.06 | 7.61 ± 0.60 | Moderate lipophilicity |

| Trifluoromethyl Analog | Not reported | Not reported | ~5-6* | High lipophilicity |

| 2,4-Dimethoxyphenyl Analog | Not reported | Not reported | ~8-9* | Increased aqueous solubility |

| 4-Nitrophenyl Analog | Not reported | 1.2–1.3 (est.) | ~3-4* | Low solubility in water |

*Estimated based on substituent effects.

- Lipophilicity : The trifluoromethyl analog is expected to exhibit higher lipophilicity (logP) than the 2-fluorophenyl derivative, impacting membrane permeability .

- Acidity : The nitro-substituted analog’s lower pKa (~3-4) suggests greater acidity, influencing ionization under physiological conditions .

Actividad Biológica

Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry due to its structural features, including a pyrrolidine ring substituted with an ethyl ester and a benzyl group. Below is a detailed examination of its biological activity based on available data.

1. Structural Features and Implications for Biological Activity

The compound has the molecular formula and a molecular weight of 327.39 g/mol. The fluorophenyl substitution enhances lipophilicity, which can improve membrane permeability and receptor binding affinity. These structural attributes make it a candidate for pharmacological research, particularly in central nervous system (CNS) disorders .

Key Structural Features:

| Feature | Impact on Activity |

|---|---|

| Pyrrolidine ring | Common in bioactive molecules, contributes to rigidity and receptor specificity. |

| Fluorophenyl group | Enhances lipophilicity, potentially improving bioavailability. |

| Benzyl substitution | May increase interaction with hydrophobic receptor pockets. |

3. CNS Activity

This compound is proposed as a lead compound for CNS drug development:

- Receptor Binding Affinity : Its structural framework suggests potential interaction with neurotransmitter receptors or enzymes involved in CNS disorders, such as GABA or dopamine receptors.

- Lipophilicity : The fluorophenyl group may facilitate blood-brain barrier penetration, enhancing its utility for CNS-targeted therapies.

Case Study: Pyrrole-Based Derivatives

A study on pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus (MIC: 3.12–12.5 µg/mL). These findings underscore the importance of nitrogen heterocycles like pyrrolidine in bioactivity enhancement .

Analog Comparison

5. Pharmacological Profiling

Although specific pharmacokinetic data for this compound is unavailable, its structural features suggest:

- High Lipophilicity : Facilitates cellular uptake.

- Metabolic Stability : The ester group may undergo hydrolysis, producing active metabolites.

- Potential Toxicity : Requires further cytotoxicity studies to confirm safety profiles.

6. Future Directions and Research Needs

To fully elucidate the biological activity of this compound:

- In Vitro Studies : Test its binding affinity to CNS-related receptors and enzymes.

- Antimicrobial Screening : Evaluate its efficacy against bacterial and fungal pathogens.

- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion (ADME) properties.

- Cytotoxicity Testing : Determine safety margins in mammalian cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.